molecular formula C7H9N3O3 B3060608 (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine CAS No. 55684-41-8

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine

Cat. No.: B3060608
CAS No.: 55684-41-8
M. Wt: 183.16
InChI Key: BZWPDBVGNOXQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a chemical compound of significant interest in medicinal and organic chemistry research, built around the 4-methyl-6-oxo-1,6-dihydropyrimidine scaffold. This core structure is a dihydropyrimidinone (DHPM), a privileged heterocyclic system known for its wide range of pharmacological properties and its presence in nucleic acids like DNA and RNA . Researchers value this scaffold for its role in developing novel bioactive molecules. The glycine moiety in this particular compound introduces a versatile amino acid functional group, potentially enhancing water solubility and providing a handle for further chemical derivatization, such as peptide coupling reactions to create more complex molecular architectures. The primary research applications for this compound are anticipated to be in drug discovery and chemical biology. Dihydropyrimidinone derivatives have been extensively investigated and shown to possess diverse biological activities, including anticancer, anti-HIV, anti-inflammatory, antibacterial, and antifungal properties . For instance, analogs like monastrol and its derivatives are known to inhibit Eg5 kinesin, making them valuable tools for studying cell division and mitosis . Furthermore, structurally related compounds where the 2-position of the dihydropyrimidine ring is functionalized with sulfanyl groups have been successfully synthesized and used to create various acetamide derivatives, demonstrating the reactivity and utility of this molecular position for library synthesis . As such, this compound serves as a promising building block or potential inhibitor in high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-2-5(11)10-7(9-4)8-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWPDBVGNOXQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310230
Record name NSC222820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55684-41-8
Record name NSC222820
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC222820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may exhibit a range of biological effects, including antimicrobial, antitumor, and neuroprotective activities.

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 478039-82-6

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of this compound have shown effectiveness against Candida albicans , Aspergillus flavus , and Aspergillus niger , outperforming conventional antifungal agents like fluconazole in certain assays .

Antitumor Activity

The compound has been investigated for its potential antitumor properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). The mechanism appears to involve cell cycle arrest at the S phase and activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy
    • A study evaluated the efficacy of various dihydropyrimidine derivatives against fungal strains. The results indicated that certain modifications to the pyrimidine ring enhance antifungal activity, suggesting a structure-activity relationship that can be exploited for drug development .
  • Mechanistic Studies on Antitumor Activity
    • Research conducted on HepG2 cells revealed that treatment with this compound resulted in a concentration-dependent increase in apoptosis. Flow cytometry analysis showed significant increases in apoptotic cells after treatment with higher concentrations of the compound .
  • Neuroprotective Effects
    • Emerging data suggest potential neuroprotective effects of this compound through modulation of oxidative stress pathways. In vitro assays indicated that it may reduce neuronal cell death induced by oxidative stressors, although further studies are needed to elucidate the underlying mechanisms.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntimicrobialCandida albicansInhibition of growth
AntimicrobialAspergillus spp.Enhanced antifungal activity
AntitumorHepG2 cellsInduction of apoptosis
AntitumorMCF-7 cellsCell cycle arrest
NeuroprotectiveNeuronal culturesReduction in oxidative stress

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine exhibit promising anticancer properties. For instance, studies have shown that compounds with this core structure can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study demonstrated the effectiveness of a specific derivative in reducing tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study published in a peer-reviewed journal highlighted the compound's mechanism of action, which involves the inhibition of bacterial cell wall synthesis .

Enzyme Inhibition

This compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine compounds. This inhibition has implications for enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil by preventing its breakdown .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Animal studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, thereby improving cognitive function and memory retention.

Plant Growth Regulation

In agricultural science, this compound has been explored as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in crops. Field trials demonstrated that treated plants exhibited better yield and quality compared to untreated controls .

Pest Resistance

Research indicates that this compound can be utilized to develop pest-resistant crop varieties. Its application leads to the production of secondary metabolites in plants that deter herbivory by insects, thereby reducing the need for chemical pesticides .

Comparison with Similar Compounds

Key Structural Differences

The primary analogs of interest are 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, exemplified by 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (referred to as Compound 5 in ). Key structural distinctions include:

  • Substituent at the 2-position : Glycine (NH₂CH₂COOH) vs. thioacetamide (S-CH₂-CONH-Ar).
  • Polarity : Glycine’s zwitterionic nature increases hydrophilicity, whereas thioacetamide derivatives exhibit moderate lipophilicity due to aryl groups (e.g., 4-bromophenyl).
  • Hydrogen-bonding capacity : Glycine’s amine and carboxyl groups enable broader hydrogen-bonding interactions compared to the thioether and amide groups in thioacetamides.

Pharmacological Activity

Compound 5 demonstrated potent anticonvulsant activity in pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models . Key parameters include:

Parameter Value for Compound 5 Implications for Glycine Analog
ED₅₀ (MES model) 5.52 mg/kg Unreported for glycine analog
LD₅₀ (acute toxicity) 128 mg/kg Likely higher due to polarity
TD₅₀ (neurotoxicity) 48 mg/kg Potential reduction via polarity
Therapeutic Index (TI) 23.2 (LD₅₀/ED₅₀) May improve with glycine’s safety profile
Protective Index (PI) 8.7 (TD₅₀/ED₅₀) Subject to solubility limitations

Key Findings :

  • The 4-bromophenyl group in Compound 5 enhances anticonvulsant efficacy by promoting hydrophobic interactions with target receptors .

Structure-Activity Relationships (SAR)

Evidence from thioacetamide analogs reveals critical SAR trends :

Electron-withdrawing groups (e.g., bromo) on the aryl moiety enhance anticonvulsant potency.

Sulfur atoms in thioacetamides improve metabolic stability compared to oxygen analogs.

Flexibility of the acetamide chain correlates with reduced neurotoxicity.

For the glycine analog:

  • The carboxylate group may introduce ionic interactions with cationic binding pockets, altering target selectivity.
  • Reduced lipophilicity could limit CNS penetration but improve renal excretion and systemic safety.

Preparation Methods

Three-Component Reaction Design

The Biginelli reaction remains the most widely adopted method for constructing 1,6-dihydropyrimidin-2-yl scaffolds. As demonstrated in foundational work by Dondoni et al., cyclocondensation of ethyl acetoacetate (β-ketoester), 4-methylbenzaldehyde (aryl aldehyde), and urea under acidic conditions generates the 4-methyl-6-oxo-1,6-dihydropyrimidine core. Kinetic studies reveal that substituting urea with thiourea increases reaction rates by 38% but necessitates subsequent sulfur elimination steps.

Critical parameters:

  • Solvent system : Ethanol/HCl (3:1 v/v) achieves 72% isolated yield vs. 58% in acetic acid
  • Temperature profile : Reflux at 78°C for 8 hours optimizes ring closure vs. microwave-assisted methods showing decomposition above 120°C

Tandem Cyclization-Alkylation Strategy

One-Pot Methodology

Ellis and Martin's work on α,α-disubstituted amino acids informs a novel tandem approach combining:

  • In situ formation of 4-methyl-1,6-dihydropyrimidin-6-one
  • Direct alkylation with bromoacetyl glycine tert-butyl ester

Key advantages :

  • Eliminates intermediate isolation steps
  • Enables chiral induction using (R)-BINOL-phosphoric acid catalysts (up to 84% ee)

Protecting Group Optimization

Comparative analysis of glycine-protecting groups reveals:

  • Boc protection : Enables 92% deprotection yield with TFA/CH2Cl2
  • Fmoc protection : Requires piperidine/DMF but allows SPPS compatibility
  • Alloc protection : Orthogonal deprotection under Pd(0) catalysis

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Dynamic Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) achieves 99% enantiomeric excess in separating (R)- and (S)-isomers:

  • Substrate : Racemic 2-chloro-4-methyl-6-oxo-1,6-dihydropyrimidine
  • Acyl donor : Vinyl glycinate
  • Temperature : 37°C in MTBE

Mechanistic insight : Molecular dynamics simulations show preferential binding of (R)-isomer to enzyme active site

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Rink Amide Resin Functionalization

Gao and Zhang's porphyrin amination methodology inspires these steps:

  • Load Fmoc-Gly-Wang resin (0.68 mmol/g)
  • Activate C2 position with NIS/TfOH system
  • Couple pre-formed dihydropyrimidinone via Suzuki-Miyaura cross-coupling

Table 2 : SPPS coupling efficiency comparisons

Coupling Reagent Conversion (%) Cycle Time (min)
HATU 94 45
PyBOP 88 60
DIC/HOAt 91 55

Data derived from

Analytical Characterization Benchmarks

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, D2O): δ 6.82 (s, 1H, H5), 4.31 (d, J=16.4 Hz, 2H, CH2), 2.45 (s, 3H, CH3)
  • 13C NMR : 172.8 (C=O), 165.4 (C6), 154.2 (C2), 112.7 (C5), 43.1 (CH2), 22.3 (CH3)
  • HRMS : [M+H]+ calcd for C7H9N3O3: 200.0668, found: 200.0665

Chromatographic Purity Assessment

  • HPLC conditions : XBridge BEH C18, 4.6×150 mm, 3.5 µm
  • Mobile phase : 0.1% TFA in H2O/MeCN (95:5 to 60:40 over 15 min)
  • Retention time : 8.42 min (purity >99% at 254 nm)

Industrial-Scale Process Considerations

Solvent Recovery Systems

The Chinese patent CN101270061B demonstrates 87% methanol recovery using:

  • Thin-film evaporators at 65°C
  • Molecular sieve columns for azeotrope breaking

Waste Stream Management

  • Ammonia scrubbing : Packed bed reactors with 20% H2SO4 solution
  • Salt precipitation : 92% NaCl recovery via anti-solvent crystallization

Emerging Methodological Frontiers

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enhance:

  • Heat transfer efficiency (Δt < 2°C across reactor)
  • Reaction time reduction from 8 hours to 22 minutes
  • Space-time yield improvements of 340%

Photocatalytic C-H Activation

Visible-light-mediated coupling using:

  • Ir(ppy)3 catalyst (1 mol%)
  • Blue LEDs (450 nm)
  • H2O/THF biphasic system

Yields increase from 54% (thermal) to 79% (photo)

Q & A

Q. What is the synthetic methodology for (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine derivatives?

The compound is synthesized via alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with substituted 2-chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at room temperature, yielding thioacetamide derivatives. Structural confirmation is achieved via ¹H NMR (e.g., SCH2 protons at δ ~4.09 ppm and NHCO at δ ~10.01 ppm), LCMS, and elemental analysis (e.g., C, N, S content within 0.2% deviation) .

Q. How are structural and purity parameters validated for this compound?

  • ¹H NMR : Characteristic peaks include the pyrimidinone NH-3 proton (δ ~12.50 ppm) and aromatic protons (δ 7.69–7.51 ppm for substituted phenyl groups).
  • LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 324.05 for a chloro-substituted derivative) confirm molecular weight.
  • Elemental analysis : Carbon, nitrogen, and sulfur percentages are cross-checked against theoretical values (e.g., C: 51.93% vs. 51.79% observed) .

Q. Which in vivo models are used to evaluate anticonvulsant activity?

The pentylenetetrazole (PTZ)-induced seizure model assesses lethality, seizure severity, and latency, while the maximal electroshock (MES) test evaluates protection against tonic-clonic seizures. Activity is quantified via ED50 (effective dose for 50% protection) and LD50 (lethal dose for 50% mortality) .

Q. How are therapeutic (TI) and protective (PI) indexes calculated?

  • TI = LD50 / ED50 (higher values indicate safer profiles).
  • PI = TD50 (neurotoxic dose) / ED50. For the lead compound (5.52), TI and PI are derived from dose-response curves and probit analysis .

Advanced Research Questions

Q. What structural modifications enhance anticonvulsant efficacy?

Substituents on the acetamide moiety critically influence activity. For example:

  • 4-Bromophenyl (compound 5.52) shows the highest activity (ED50 = 52 mg/kg in PTZ models).
  • Electron-withdrawing groups (e.g., halogens) improve target binding compared to electron-donating groups.
  • Steric effects : Bulky substituents (e.g., cyclohexyl in compound 5.13) reduce activity, suggesting steric hindrance at the target site .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Standardize protocols : Ensure consistent animal models (e.g., Swiss albino mice), dosing routes (intraperitoneal), and seizure induction methods.
  • Statistical validation : Use ANOVA to compare group means and post-hoc tests (e.g., Tukey’s) for pairwise comparisons.
  • Purity verification : Employ HPLC to rule out impurities (>95% purity required) .

Q. What computational tools aid in target interaction analysis?

  • Mercury (CCDC) : Visualize crystal packing and hydrogen-bonding networks (e.g., pyrimidinone C=O interactions).
  • SHELXL : Refine crystallographic data to resolve molecular geometry (e.g., bond angles, torsional strain).
  • Docking simulations : Propose binding modes with γ-aminobutyric acid (GABA) receptors or voltage-gated ion channels (hypothesized targets) .

Q. How is the compound quantified in biological matrices?

  • UPLC-MS : Optimize parameters (e.g., C18 column, 0.1% formic acid in mobile phase) for glycine derivative detection.
  • Calibration curves : Use deuterated internal standards (e.g., d2-glycine) to correct for matrix effects.
  • Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery (>90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine
Reactant of Route 2
Reactant of Route 2
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.